

Application Notes and Protocols: Regioselective Addition of HBr to Asymmetric Alkenes

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Compound of Interest

Compound Name: *Hydrogen bromide*

Cat. No.: *B145481*

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Introduction

The regioselective addition of **hydrogen bromide** (HBr) to asymmetric alkenes is a fundamental and powerful transformation in organic synthesis. The ability to controllably direct the addition of a bromine atom to either the more substituted (Markovnikov addition) or the less substituted (anti-Markovnikov addition) carbon of a double bond provides critical flexibility in the construction of complex organic molecules. This control is paramount in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the precise placement of functional groups dictates biological activity.

This document provides a detailed overview of both Markovnikov and anti-Markovnikov hydrobromination reactions, their underlying mechanisms, comprehensive experimental protocols, and their applications in the pharmaceutical industry.

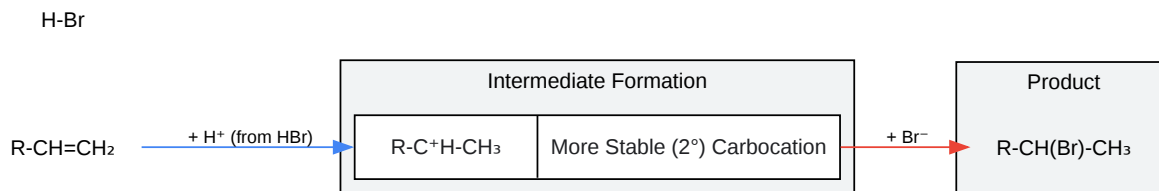
Reaction Mechanisms and Regioselectivity

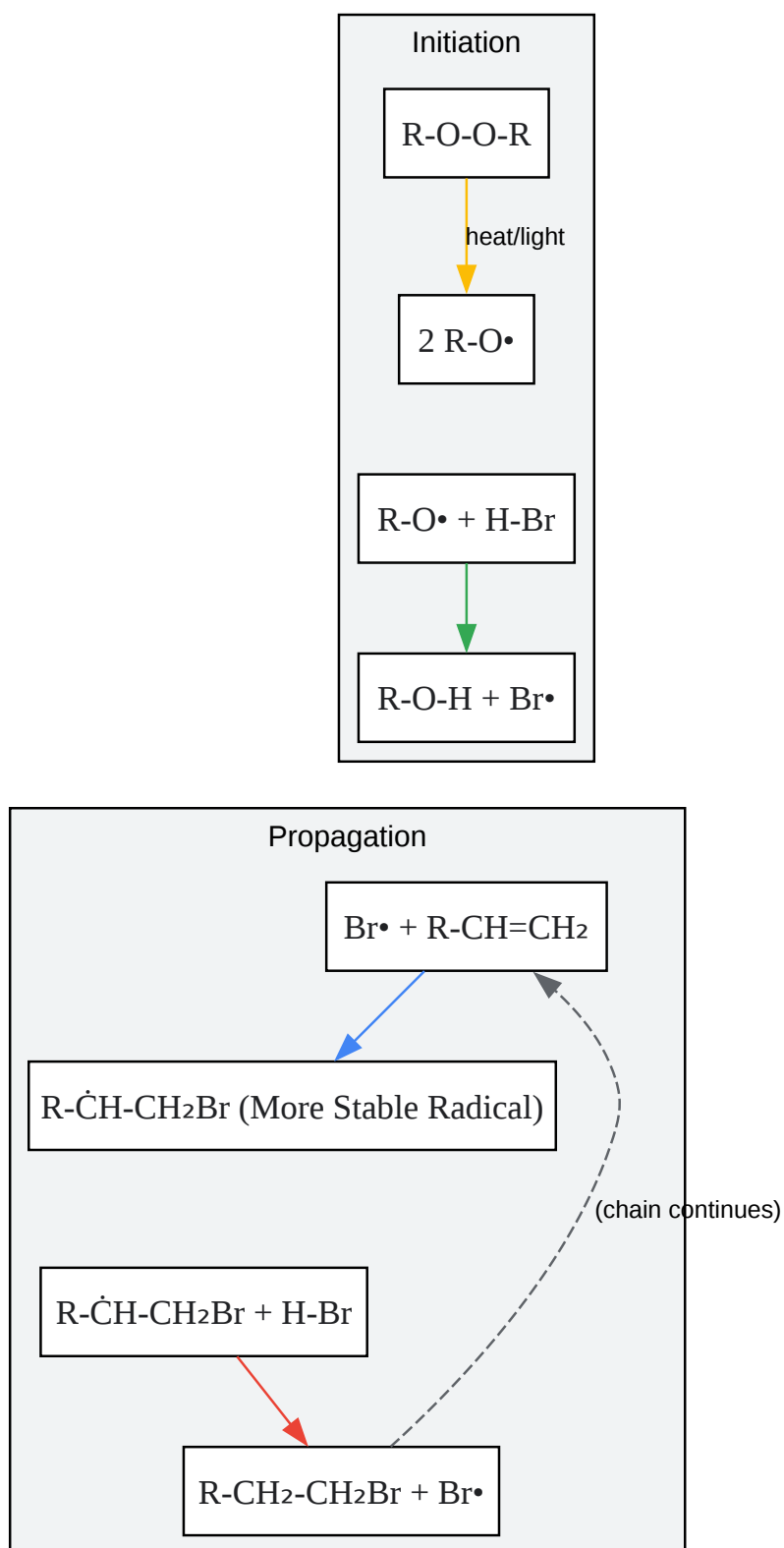
The regiochemical outcome of the addition of HBr to an asymmetric alkene is determined by the reaction mechanism, which can be directed by the choice of reaction conditions.

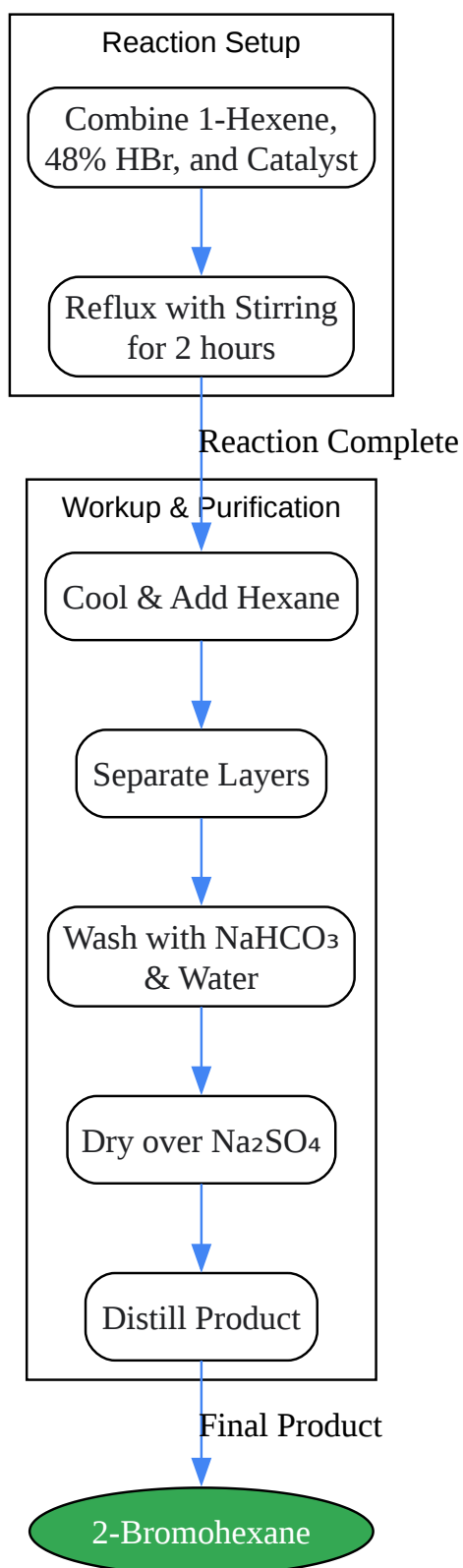
Markovnikov Addition: Electrophilic Addition Mechanism

In the absence of radical initiators, the addition of HBr proceeds via an electrophilic addition mechanism. The reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the bromide ion adds to the more substituted carbon.^[1]

The key to this regioselectivity is the formation of the most stable carbocation intermediate. The π -bond of the alkene attacks the electrophilic hydrogen of HBr, forming a C-H bond and a carbocation. The more substituted carbocation is more stable due to the electron-donating inductive effects and hyperconjugation from the adjacent alkyl groups. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product.^{[2][3]}







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